5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
5-nitro-4-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5O3/c12-11(13,14)22-7-3-1-6(2-4-7)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWHGDPUXCJJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine using nitric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Comparison with Similar Compounds
Compound 1: 5-Nitro-N,N′-Diphenylpyrimidine-4,6-Diamine
- Structure: Features phenyl groups at both 4- and 6-amino positions of the pyrimidine core.
- Molecular Formula : C₁₆H₁₃N₅O₂; Molecular Weight : 307.31 g/mol .
- Key Differences: Lacks the trifluoromethoxy group, reducing electron-withdrawing effects.
- Functional Implications :
- The absence of a strong electron-withdrawing group may diminish metabolic stability compared to the target compound.
Compound 2: N⁴,N⁶-Dimethyl-5-Nitro-N⁴,N⁶-Diphenylpyrimidine-4,6-Diamine
- Structure: Includes methyl groups on the 4- and 6-amino nitrogens, in addition to phenyl substituents.
- Molecular Formula: Not explicitly stated, but inferred to include C₁₈H₁₇N₅O₂.
- Dihedral angles between pyrimidine and phenyl rings (66.09°, 71.39°, and 44.05°) suggest reduced planarity compared to the target compound .
- Functional Implications :
- Methylation may improve lipophilicity but reduce hydrogen-bonding capacity.
Compound 3: 5-Nitro-N⁴-(4-(Phenylamino)Phenyl)Pyrimidine-4,6-Diamine
- Structure: Contains a 4-(phenylamino)phenyl group at the 4-amino position.
- Molecular Formula : C₁₆H₁₄N₆O₂; Molecular Weight : 322.32 g/mol .
- Lacks the trifluoromethoxy group, altering electronic properties.
- Functional Implications :
- Increased hydrogen-bonding capacity may improve target affinity in hydrophilic environments.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The trifluoromethoxy group in the target compound likely enhances resistance to oxidative metabolism compared to Compounds 1–3, which lack this moiety .
- Target Affinity: Compound 3’s phenylamino group may confer superior binding to proteins with polar active sites, while the target compound’s trifluoromethoxy group could favor hydrophobic pockets .
- Synthetic Utility : Compound 2’s methylated derivatives are structurally well-characterized, providing a template for studying steric effects in drug design .
Biological Activity
5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be categorized under pyrimidine derivatives, characterized by the presence of a nitro group and a trifluoromethoxy phenyl substituent. Its chemical structure is pivotal in determining its biological activity.
Chemical Formula
- Molecular Formula: C11H10F3N5O2
- CAS Number: 1000673-59-5
Research has shown that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:
- Inhibition of Dihydrofolate Reductase (DHFR): Several pyrimidine derivatives have been noted for their ability to inhibit DHFR, an essential enzyme for DNA synthesis in many organisms .
- Antiparasitic Activity: Compounds structurally related to 5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine have exhibited activity against parasites such as Leishmania species, indicating potential use in treating parasitic infections .
Case Study: Antileishmanial Activity
A study investigating the antileishmanial effects of related compounds found that certain derivatives demonstrated significant efficacy against Leishmania donovani and Leishmania infantum in animal models. The most effective compounds achieved over 97% parasite clearance at doses of 25 mg/kg . Although specific data for this compound was not detailed, the structure suggests similar potential.
Cytotoxicity Assessments
Cytotoxicity tests performed on human lung fibroblast cells (MRC-5) indicated that certain derivatives showed selective toxicity towards cancer cell lines while sparing normal cells. The selectivity index was notably high for some compounds, suggesting a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. The presence of the trifluoromethoxy group is believed to enhance solubility and bioavailability while influencing the compound's interaction with biological targets .
Table 1: Biological Activities of Related Compounds
Table 2: Cytotoxicity Profiles
Q & A
Q. What methodologies address stability issues under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
- Microsomal stability assay : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion over 60 minutes .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
